5-Ethylthiophene-3-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

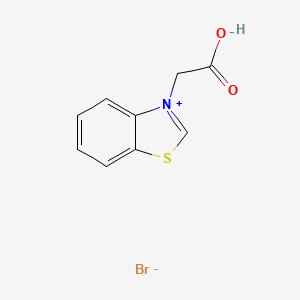

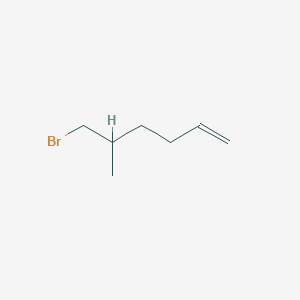

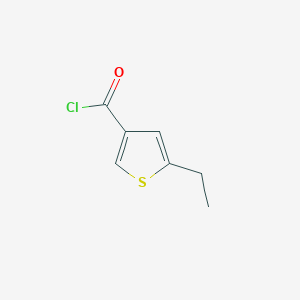

5-Ethylthiophene-3-carbonyl chloride, also known as 5-ethyl-2-thienylcarbonyl chloride or simply ETCC, is a versatile compound with a wide range of applications in scientific research and industry. It has a molecular formula of C7H7ClOS and a molecular weight of 174.65 .

Synthesis Analysis

The synthesis of thiophene derivatives like ETCC is a well-investigated method. Suitable reagents and catalysts are well known, and regioselectivity of substitution reactions can be predicted . Recent developments have focused on heterocyclization of functionalized alkynes .Molecular Structure Analysis

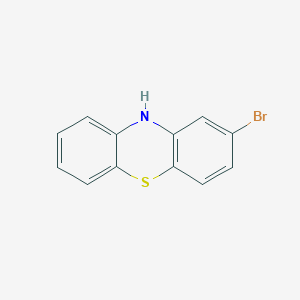

The molecular structure of ETCC consists of a five-membered thiophene ring with a sulfur atom. It has a carbonyl (C=O) group and a chlorine (Cl) atom attached to the ring, as well as an ethyl (C2H5) group on the 5-position of the ring.Chemical Reactions Analysis

Thiophene-based compounds like ETCC can undergo various types of reactions, including nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring . The reaction mechanisms can vary depending on the specific conditions and reagents used .Physical And Chemical Properties Analysis

ETCC is a chemical compound with the molecular formula C7H7ClOS. Its molecular weight is 174.65 g/mol . More detailed physical and chemical properties are not specified in the available literature.Applications De Recherche Scientifique

Thiophene derivatives, including “5-Ethylthiophene-3-carbonyl chloride”, are essential heterocyclic compounds and show a variety of properties and applications . Here are some general applications of thiophene derivatives:

-

Industrial Chemistry and Material Science

-

Pharmacology

- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

-

Synthesis of Thiophene Derivatives

Propriétés

IUPAC Name |

5-ethylthiophene-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClOS/c1-2-6-3-5(4-10-6)7(8)9/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEDFVAQXNGHSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CS1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20538097 |

Source

|

| Record name | 5-Ethylthiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethylthiophene-3-carbonyl chloride | |

CAS RN |

95330-74-8 |

Source

|

| Record name | 5-Ethylthiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2E)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B1282231.png)

![2-Azaspiro[5.5]undec-8-ene](/img/structure/B1282242.png)